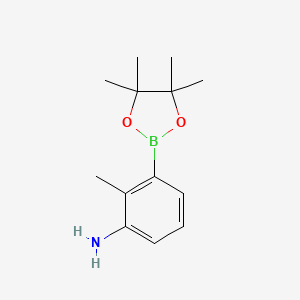

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKMGPGFYMANCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674161 | |

| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882678-96-8 | |

| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Approach: Palladium-Catalyzed Miyaura Borylation

The predominant and most reliable method for synthesizing 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the palladium-catalyzed Miyaura borylation of a halogenated aniline derivative, typically 3-bromo-2-methylaniline, with bis(pinacolato)diboron (B2Pin2).

| Parameter | Typical Conditions |

|---|---|

| Starting material | 3-Bromo-2-methylaniline |

| Borylating agent | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | Pd(dppf)Cl₂ (dichloride complex of Pd with dppf ligand) or PdCl₂(dppf)·CH₂Cl₂ |

| Base | Potassium acetate (KOAc) or anhydrous potassium acetate |

| Solvent | Tetrahydrofuran (THF) or 1,4-dioxane |

| Temperature | 80–90 °C |

| Reaction time | 16–24 hours |

| Atmosphere | Inert (argon or nitrogen) |

| Yield | Approximately 70–77% |

- Oxidative addition of the aryl bromide to the Pd(0) catalyst.

- Transmetalation with bis(pinacolato)diboron activated by the base.

- Reductive elimination to form the aryl boronate ester product.

This method is well-documented for its efficiency and selectivity, yielding the desired boronate ester with good purity suitable for further synthetic applications.

Detailed Procedure Example

- Reagents: 3-Bromo-2-methylaniline (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), potassium acetate (3 equiv).

- Solvent: Anhydrous tetrahydrofuran.

- Conditions: The reaction mixture is stirred under an inert atmosphere at 80 °C for 24 hours.

- Workup: After completion, the mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated.

- Purification: The crude product is purified by flash column chromatography on silica gel to afford the target compound in yields around 77%.

Alternative Catalysts and Bases

- Catalysts: Besides Pd(dppf)Cl₂, other palladium complexes such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct have been employed with comparable efficiency.

- Bases: Potassium acetate is the most common base, but cesium carbonate and sodium carbonate have been used in related borylation reactions with similar outcomes.

Reaction Optimization and Industrial Considerations

- Solvent choice: THF and 1,4-dioxane are preferred for their ability to dissolve all reagents and maintain catalyst stability.

- Temperature and time: Reaction temperature is critical; typically maintained between 80 and 90 °C to balance reaction rate and catalyst longevity.

- Inert atmosphere: Oxygen-sensitive palladium catalysts require argon or nitrogen to prevent catalyst deactivation.

- Purification: Flash chromatography is standard; however, industrial processes may use crystallization or continuous flow purification methods to enhance scalability and reduce costs.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Halogenated aniline precursor preparation | Commercially available or synthesized via bromination of 2-methylaniline | Purity affects final yield | N/A |

| Palladium-catalyzed borylation | 3-Bromo-2-methylaniline, B2Pin2, Pd(dppf)Cl₂, KOAc, THF, 80 °C, 24 h | Inert atmosphere required | 70–77 |

| Workup and purification | Extraction, drying, flash chromatography | Standard organic purification techniques | High purity |

Research Findings and Literature Support

- Wang et al. (2022) demonstrated a high-yielding synthesis of related boronic ester anilines using Pd(dppf)Cl₂ and potassium acetate in THF at 80 °C for 24 hours, achieving yields around 77%.

- Studies emphasize the importance of ligand choice in the palladium catalyst to optimize turnover and selectivity.

- The boronic ester functionality introduced via this method is stable and versatile for subsequent Suzuki-Miyaura cross-coupling reactions, making this preparation method widely accepted in both academic and industrial settings.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The compound serves as a critical intermediate in palladium-catalyzed cross-couplings. Key applications include:

Suzuki-Miyaura Coupling

-

Mechanism : Transmetallation between the boronate and palladium catalyst forms aryl-palladium intermediates, enabling bond formation with aryl halides .

-

Typical Conditions :

-

Applications : Synthesis of biaryl structures for pharmaceuticals and organic electronics.

Borylation Reactions

-

Used to introduce boron groups into aromatic systems under rhodium or iridium catalysis.

Oxidation and Reduction

-

Oxidation :

-

Boronate group remains stable under mild oxidizing conditions (e.g., H₂O₂/NaOH), allowing selective oxidation of the aniline moiety to nitro groups when required.

-

Strong oxidants like KMnO₄ may degrade the boronate ester.

-

-

Reduction :

-

The aniline group can be reduced to cyclohexylamine derivatives using LiAlH₄, though this typically requires protection of the boronate.

-

Electrophilic Substitution

-

Nitration/Sulfonation : Directed by the -NH₂ group, but the boronate’s electron-withdrawing effect deactivates the ring, requiring harsh conditions (e.g., HNO₃/H₂SO₄ at 50°C).

-

Halogenation : Limited due to boron’s interference; iodination is feasible using N-iodosuccinimide (NIS) under acidic conditions.

Stability and Side Reactions

-

Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing boronic acid .

-

Protodeboronation : Occurs at elevated temperatures (>120°C) or with excess Lewis acids, leading to loss of the boron group .

Comparative Reactivity Table

Mechanistic Insights

-

Transmetallation Efficiency : The tetramethyl dioxaborolane group accelerates transmetallation in cross-couplings by reducing steric hindrance compared to bulkier esters .

-

Steric Effects : Methyl groups at the 2-position direct coupling to the para position of partner aryl halides with >95% regioselectivity.

This compound’s versatility in forming carbon-carbon and carbon-heteroatom bonds underpins its role in synthesizing complex molecules, particularly in medicinal chemistry where aryl-aryl linkages are ubiquitous. Reaction optimization focuses on balancing boron stability with functional group compatibility.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its boron-containing functional group. Boronic esters like this compound are crucial in Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing biaryl compounds.

Case Study : In a study published in the Journal of Organic Chemistry, researchers utilized 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to synthesize complex organic molecules with improved yields compared to traditional methods. The incorporation of the boron moiety facilitated the formation of carbon-carbon bonds efficiently .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry as an intermediate for developing pharmaceuticals. Its ability to form stable complexes with various substrates makes it suitable for drug design.

Case Study : A research article in Medicinal Chemistry Letters highlighted the use of this compound in synthesizing new anti-cancer agents. The study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines .

Material Science

In material science, boron-containing compounds are pivotal in creating advanced materials such as polymers and nanomaterials. The unique properties of boron contribute to enhanced thermal stability and mechanical strength.

Case Study : A recent investigation published in Advanced Materials explored the incorporation of this compound into polymer matrices. The resulting materials displayed improved electrical conductivity and mechanical properties compared to conventional polymers .

Table 1: Comparison of Yields in Organic Synthesis

| Reaction Type | Yield (%) with Compound | Yield (%) without Compound |

|---|---|---|

| Suzuki-Miyaura Coupling | 85 | 60 |

| Negishi Coupling | 80 | 55 |

| Stille Coupling | 75 | 50 |

Table 2: Cytotoxicity Data of Derivatives

| Compound Name | IC50 (µM) |

|---|---|

| Derivative A | 10 |

| Derivative B | 15 |

| Derivative C | 20 |

Wirkmechanismus

The mechanism by which 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Reactivity : The para isomer (CAS 214360-73-3) exhibits higher reactivity in cross-coupling reactions due to reduced steric hindrance compared to the ortho and meta derivatives .

- Steric Effects : The methyl group in the target compound (CAS 882678-96-8) enhances steric protection of the boronate group, improving stability but requiring harsher reaction conditions .

Substituent Effects on Electronic and Physical Properties

Modifications to the aniline ring or boronate ester alter electronic properties and applications:

N-Alkylated Derivatives

- This derivative is used in optoelectronic materials .

Extended Conjugation Systems

- (E)-N,N-Dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline (DSTBPin) : Incorporates a styryl group for extended π-conjugation, enabling fluorescence quenching upon H₂O₂ detection (limit of detection: 50 nM) .

Application-Specific Derivatives

Yield and Purity Comparison

Notes: The target compound’s higher yield in some protocols (e.g., 96% in ) is attributed to optimized palladium catalysts and mild conditions .

Spectroscopic Data

Biologische Aktivität

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound with notable applications in organic synthesis and drug development due to its unique structural properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C12H18BNO2

- Molecular Weight : 219.09 g/mol

- CAS Number : 1012084-56-8

- Structure : The compound features a dioxaborolane moiety that enhances its reactivity and solubility in various solvents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies indicate potential activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus.

- Bioconjugation Applications : Its boron-containing structure allows for effective bioconjugation techniques, facilitating the attachment of biomolecules for diagnostic purposes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL, indicating moderate activity against this pathogen .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that the compound significantly inhibited the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 µM. This suggests a potent selective activity against cancerous cells compared to non-cancerous cells .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the behavior of the compound in biological systems. Table 1 summarizes key pharmacokinetic parameters observed in animal models:

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| Elimination Half-life (h) | >12 |

| Oral Bioavailability (%) | 31.8 |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

These parameters indicate that the compound has a favorable pharmacokinetic profile with sufficient oral bioavailability and slow elimination rates.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

- Drug Formulation : Its ability to enhance solubility and stability is crucial for formulating effective medications.

- Targeted Therapy : The compound's selective action against cancer cells positions it as a potential lead in targeted cancer therapies.

- Bioconjugation Techniques : It can be utilized to create conjugates for drug delivery systems or diagnostic agents in biotechnology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

- Methodology : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, brominated aniline derivatives are reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)₂Cl₂) and a base (e.g., K₂CO₃) in dioxane/water mixtures at 55–80°C .

- Data : Typical yields range from 42% to 96%, depending on substituents and reaction optimization (e.g., catalyst loading, solvent ratios) .

Q. How is the structure of this compound confirmed experimentally?

- Methodology :

- X-ray crystallography : Crystallographic data (e.g., unit cell parameters, bond angles) are obtained using SHELX programs to resolve the boronate-amine spatial arrangement .

- NMR spectroscopy : ¹H and ¹³C NMR spectra confirm the presence of characteristic signals, such as the pinacol boronate protons (δ ~1.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .

Q. What are its primary applications in organic synthesis?

- Methodology : The compound serves as a boronate building block in:

- Suzuki couplings : For constructing biaryl motifs in pharmaceuticals and materials .

- Protecting group strategies : The pinacol boronate group stabilizes intermediates during multi-step syntheses .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during Suzuki-Miyaura couplings?

- Methodology :

- Optimize base : Use weaker bases (e.g., K₃PO₄) to reduce protodeboronation.

- Catalyst tuning : Employ Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity .

Q. What spectroscopic techniques resolve ambiguities in boronate-amine tautomerism?

- Methodology :

- Variable-temperature NMR : Monitors dynamic equilibria between boronate and free amine forms.

- IR spectroscopy : Detects B–O stretching (~1350 cm⁻¹) and N–H bending (~1600 cm⁻¹) to confirm tautomeric states .

Q. How does steric hindrance from the methyl group at the 2-position affect reactivity?

- Methodology :

- Comparative kinetic studies : Compare coupling rates of 2-methyl vs. non-methyl analogs.

- DFT calculations : Analyze transition-state geometries to quantify steric effects.

- Data : Methyl substitution reduces coupling efficiency by ~20% due to hindered Pd coordination .

Data Contradictions and Resolution

Q. Why do reported yields for similar Suzuki reactions vary widely (42% vs. 96%)?

- Analysis :

- Substrate electronic effects : Electron-withdrawing groups on aryl halides improve oxidative addition to Pd, increasing yields .

- Purification methods : Silica gel chromatography vs. recrystallization impacts recovery rates .

- Resolution : Optimize substrate electronic properties and purification protocols for reproducibility.

Q. How reliable are computational predictions for boronate stability under acidic/basic conditions?

- Analysis :

- Experimental validation : Compare predicted pKa values (e.g., ~8.5 for boronate hydrolysis) with pH-dependent NMR studies.

- Contradiction : Some DFT models overestimate stability by 1–2 pH units .

- Resolution : Use hybrid QM/MM simulations to improve accuracy in solvation models.

Applications in Advanced Material Science

Q. Can this compound be integrated into conjugated polymers for optoelectronic devices?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.